molecular formula C28H28ClO3P B12551019 Benzyltris(2-methoxyphenyl)phosphanium chloride CAS No. 163716-72-1

Benzyltris(2-methoxyphenyl)phosphanium chloride

Cat. No.: B12551019
CAS No.: 163716-72-1
M. Wt: 478.9 g/mol
InChI Key: SFHWFWSKTHMETO-UHFFFAOYSA-M
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Description

Benzyltris(2-methoxyphenyl)phosphanium chloride is a quaternary phosphonium salt with the molecular formula C28H28ClP. This compound is known for its unique structure, which includes a benzyl group and three 2-methoxyphenyl groups attached to a central phosphorus atom. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyltris(2-methoxyphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyltris(2-methoxyphenyl)phosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can replace the chloride ion.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Benzyltris(2-methoxyphenyl)phosphanium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.

    Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyltris(2-methoxyphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The central phosphorus atom can form bonds with different substrates, facilitating the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Benzyltriphenylphosphonium chloride: Similar structure but lacks the methoxy groups.

    Triphenylphosphine: A common phosphine used in organic synthesis.

    Methoxymethyltriphenylphosphonium chloride: Contains a methoxymethyl group instead of a benzyl group.

Uniqueness

Benzyltris(2-methoxyphenyl)phosphanium chloride is unique due to the presence of three 2-methoxyphenyl groups, which can influence its reactivity and solubility. This structural feature makes it distinct from other phosphonium salts and can provide advantages in specific chemical reactions and applications.

Properties

CAS No.

163716-72-1

Molecular Formula

C28H28ClO3P

Molecular Weight

478.9 g/mol

IUPAC Name

benzyl-tris(2-methoxyphenyl)phosphanium;chloride

InChI

InChI=1S/C28H28O3P.ClH/c1-29-23-15-7-10-18-26(23)32(21-22-13-5-4-6-14-22,27-19-11-8-16-24(27)30-2)28-20-12-9-17-25(28)31-3;/h4-20H,21H2,1-3H3;1H/q+1;/p-1

InChI Key

SFHWFWSKTHMETO-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3OC)C4=CC=CC=C4OC.[Cl-]

Origin of Product

United States

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